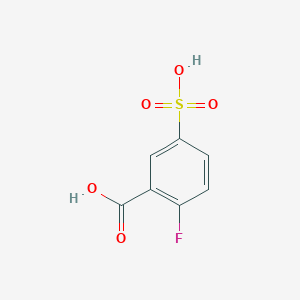
4-(2-(乙基磺酰基)苯甲酰基)-3,4-二氢喹喔啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of an ethylsulfonyl group attached to a benzoyl moiety, which is further connected to a dihydroquinoxalinone core. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry.
科学研究应用
4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The benzoyl intermediate can be synthesized by reacting ethylsulfonyl chloride with a suitable benzene derivative under basic conditions.
Cyclization to Quinoxaline: The benzoyl intermediate is then subjected to cyclization with o-phenylenediamine under acidic or basic conditions to form the quinoxaline core.
Reduction and Functionalization: The quinoxaline core is reduced to the dihydroquinoxaline form, followed by functionalization to introduce the ethylsulfonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoxaline core to its dihydro form.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce dihydroquinoxaline derivatives.
作用机制
The mechanism of action of 4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group is known to enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The quinoxaline core may also contribute to its biological activity by stabilizing interactions with target proteins.
相似化合物的比较
Similar Compounds
- 4-(2-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- 4-(2-(propylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- 4-(2-(butylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
Uniqueness
4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.
属性
IUPAC Name |
4-(2-ethylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-2-24(22,23)15-10-6-3-7-12(15)17(21)19-11-16(20)18-13-8-4-5-9-14(13)19/h3-10H,2,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVSYTQQBDYXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B2441141.png)
![4-butoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2441143.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2441144.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide](/img/structure/B2441145.png)
![N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2441146.png)
![Tert-butyl (2R,3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-methylmorpholine-4-carboxylate](/img/structure/B2441147.png)

![ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE](/img/structure/B2441149.png)
![2-ethoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2441151.png)

![1-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2441158.png)
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2441160.png)

